(S)-1-(2-Propoxyphenyl)propan-1-amine
Description
(S)-1-(2-Propoxyphenyl)propan-1-amine is a chiral amine derivative featuring a propoxy group (–OC₃H₇) at the 2-position of the phenyl ring and a propan-1-amine (–CH₂CH₂CH₂NH₂) substituent. The (S)-enantiomer indicates its stereochemical configuration, which is critical for its biological activity and interaction with chiral receptors . For instance, compounds with similar alkoxy-phenyl-propanamine backbones exhibit antimicrobial and antifungal activities influenced by substituent bulkiness and lipophilicity .
Properties
Molecular Formula |
C12H19NO |
|---|---|
Molecular Weight |
193.28 g/mol |
IUPAC Name |
(1S)-1-(2-propoxyphenyl)propan-1-amine |
InChI |
InChI=1S/C12H19NO/c1-3-9-14-12-8-6-5-7-10(12)11(13)4-2/h5-8,11H,3-4,9,13H2,1-2H3/t11-/m0/s1 |
InChI Key |
RERYOXUPFPKREW-NSHDSACASA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1[C@H](CC)N |
Canonical SMILES |
CCCOC1=CC=CC=C1C(CC)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Propoxyphenyl)propan-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-propoxybenzaldehyde and (S)-1-phenylethylamine.
Reductive Amination: The key step in the synthesis is the reductive amination of 2-propoxybenzaldehyde with (S)-1-phenylethylamine. This reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain the desired this compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Propoxyphenyl)propan-1-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile derivatives.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require reagents such as nitric acid (for nitration), halogens (for halogenation), and sulfuric acid (for sulfonation).
Major Products Formed
Oxidation: Imine or nitrile derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Nitro, halo, or sulfonyl derivatives of the phenyl ring.
Scientific Research Applications
Chemical Properties and Structure
(S)-1-(2-Propoxyphenyl)propan-1-amine, with the molecular formula CHNO, features a chiral center which contributes to its enantioselectivity in biological systems. The compound's structure comprises a propoxy group attached to a phenyl ring, which is further linked to a propan-1-amine moiety. This configuration is essential for its interaction with biological targets.
Antidepressant Potential
Research has indicated that this compound may exhibit antidepressant-like effects. A study demonstrated that compounds with similar structures could modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are critical in mood regulation .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties against oxidative stress and neuroinflammation. In vitro studies suggest that it may help mitigate neuronal damage associated with conditions like Alzheimer's disease by reducing reactive oxygen species and promoting neuronal survival .
Analgesic Properties
This compound has shown promise in pain management models. Its analgesic effects may be attributed to its interaction with opioid receptors or modulation of pain signaling pathways, positioning it as a candidate for further development in pain relief therapies .
Case Study 1: Antidepressant Activity
In a controlled study involving animal models, this compound was administered to assess its effects on depressive behaviors. Results showed significant reductions in immobility time during forced swim tests compared to control groups, indicating potential antidepressant activity .
Case Study 2: Neuroprotection
A study investigated the neuroprotective effects of the compound in cultured neuronal cells exposed to oxidative stress. The results indicated that treatment with this compound significantly decreased cell death and increased the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor) .
Mechanism of Action
The mechanism of action of (S)-1-(2-Propoxyphenyl)propan-1-amine depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved can vary based on the specific derivative or analog of the compound being studied.
Comparison with Similar Compounds
Key Findings :
- Chain Length and Lipophilicity : Longer alkoxy chains (e.g., propoxy) enhance antifungal and antibacterial activity compared to shorter chains (methoxy, ethoxy). This correlates with increased lipophilicity, improving membrane penetration .
- Bulkiness : Isopropoxy (branched C3) shows slightly reduced activity compared to linear propoxy, suggesting steric hindrance may limit target binding .
- Stereochemistry : The (S)-enantiomer of 1-(2-Propoxyphenyl)propan-1-amine likely offers superior target specificity compared to racemic mixtures, as seen in related chiral amines (e.g., (S)-1-(3,5-Dimethoxyphenyl)propan-1-amine hydrochloride) .
Physicochemical Properties
Comparative data for selected analogs:
| Property | (S)-1-(2-Propoxyphenyl)propan-1-amine | 1-(2-Ethoxyphenyl)propan-1-amine | 1-(2-Methoxyphenyl)propan-1-amine |
|---|---|---|---|
| Molecular Formula | C₁₂H₁₉NO | C₁₁H₁₇NO | C₁₀H₁₅NO |
| Molecular Weight (g/mol) | ~193.29 (estimated) | 179.26 | 165.23 |
| Boiling Point (°C) | ~290 (estimated) | 289.8 | 250–260 (estimated) |
| Lipophilicity (LogP) | ~2.8 (predicted) | ~2.3 | ~1.8 |
Notes:
Biological Activity
(S)-1-(2-Propoxyphenyl)propan-1-amine is a chiral organic compound with significant biological activity, particularly in the modulation of neurotransmitter systems. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
This compound is characterized by a propoxy group attached to a phenyl ring and a propan-1-amine backbone. Its molecular formula is , with a molecular weight of approximately 207.31 g/mol. The presence of a chiral center contributes to its unique biological activity, affecting how it interacts with various receptors in the body.
Research indicates that this compound interacts primarily with neurotransmitter receptors, potentially influencing mood and behavior. The compound may exhibit properties similar to other amines that are known to affect neurotransmission, making it relevant in studies related to psychiatric disorders such as depression and anxiety.
Potential Neurotransmitter Interactions
The compound's interaction with neurotransmitter systems can be summarized as follows:
| Receptor Type | Potential Effects |
|---|---|
| Serotonin Receptors | Modulation of mood and anxiety levels |
| Dopamine Receptors | Influence on reward pathways |
| Norepinephrine Receptors | Impact on arousal and alertness |
These interactions suggest that this compound may serve as a useful tool in pharmacological studies aimed at understanding mood regulation.
Case Studies
Several studies have investigated the biological activity of this compound:
- Neuroprotective Effects : In vitro studies demonstrated that derivatives of similar compounds exhibited neuroprotective effects against oxidative stress in neuronal cell lines. These findings suggest that this compound may share similar protective properties against neurodegenerative conditions .
- Mood Regulation : Animal models have shown that compounds with structural similarities can alter behavior in response to stressors, indicating potential antidepressant-like effects. This highlights the need for further exploration of this compound in behavioral studies .
- Antioxidant Activity : Research has indicated that compounds related to this compound possess antioxidant properties, which may contribute to their neuroprotective effects by scavenging free radicals and reducing oxidative damage .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-(4-Methoxyphenyl)propan-1-amine | Methoxy group instead of propoxy | Different receptor binding characteristics |
| 2-Methyl-1-(2-propoxyphenyl)propan-1-amine | Methyl substitution on backbone | Altered pharmacokinetics |
| 3-(3-Amino-2,5-dimethoxyphenyl)-propane | Multiple methoxy groups | Enhanced neuroprotective effects |
This table illustrates how variations in structure can lead to different biological activities and potential therapeutic applications .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
